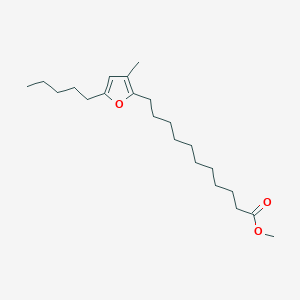
2-Thiazolidinethione, 3-(1-oxo-4-phenylbutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiazolidinethione, 3-(1-oxo-4-phenylbutyl)- is a heterocyclic compound that belongs to the thiazolidinethione family These compounds are characterized by a five-membered ring containing both sulfur and nitrogen atoms The specific structure of 2-Thiazolidinethione, 3-(1-oxo-4-phenylbutyl)- includes a thiazolidinethione core with a 1-oxo-4-phenylbutyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolidinethione, 3-(1-oxo-4-phenylbutyl)- typically involves the reaction of thiazolidinethione with a suitable acylating agent. One common method involves the use of 1-oxo-4-phenylbutyl chloride as the acylating agent, which reacts with thiazolidinethione in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Thiazolidinethione, 3-(1-oxo-4-phenylbutyl)- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinethione ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 1-oxo-4-phenylbutyl substituent can be reduced to form alcohols.
Substitution: The hydrogen atoms on the thiazolidinethione ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazolidinethione derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly xanthine oxidase.
Medicine: The compound shows promise in the development of new pharmaceuticals, especially for conditions related to oxidative stress and inflammation.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Thiazolidinethione, 3-(1-oxo-4-phenylbutyl)- involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the conversion of xanthine to uric acid . This inhibition can help manage conditions like hyperuricemia and gout. The compound’s thiazolidinethione moiety is crucial for its binding affinity and inhibitory activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine-2-thione: A simpler analog without the 1-oxo-4-phenylbutyl substituent.
2-Mercaptothiazoline: Another thiazolidinethione derivative with different substituents.
Uniqueness
2-Thiazolidinethione, 3-(1-oxo-4-phenylbutyl)- is unique due to its specific substituent, which enhances its biological activity and potential applications. The presence of the 1-oxo-4-phenylbutyl group provides additional sites for chemical modification, allowing for the development of derivatives with improved properties.
Eigenschaften
CAS-Nummer |
65439-60-3 |
|---|---|
Molekularformel |
C13H15NOS2 |
Molekulargewicht |
265.4 g/mol |
IUPAC-Name |
4-phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)butan-1-one |
InChI |
InChI=1S/C13H15NOS2/c15-12(14-9-10-17-13(14)16)8-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |
InChI-Schlüssel |
OUDWIUXSOWQOFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=S)N1C(=O)CCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3-bis(hydroxymethyl)-](/img/structure/B14472724.png)
silane](/img/structure/B14472747.png)
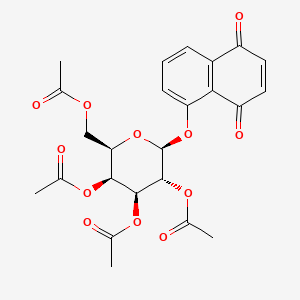
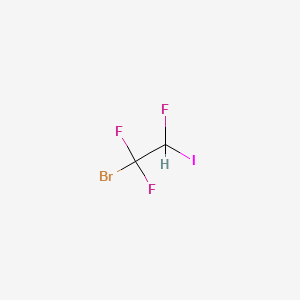
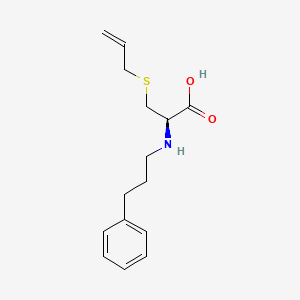

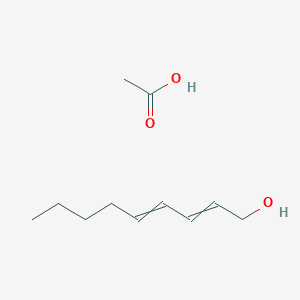
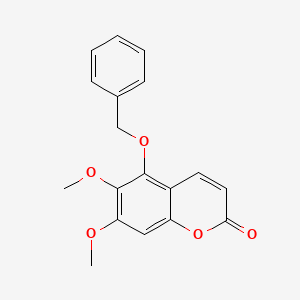
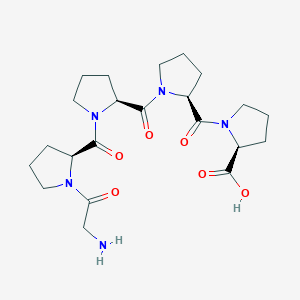
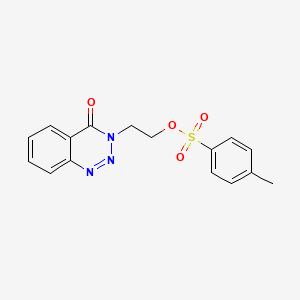
![1-[2-(2-Chloroethoxy)ethoxy]hexane](/img/structure/B14472772.png)

![3-Ethyl-2-[(propan-2-yl)amino]pent-2-enenitrile](/img/structure/B14472782.png)
